N-(2-cyanophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Its structure features a bicyclic thiazolo-pyrimidine core substituted with a 3-methyl group and a 2-cyanophenyl carboxamide moiety. The electron-withdrawing cyano group (-CN) on the phenyl ring and the methyl group on the thiazolo ring contribute to its unique electronic and steric properties, influencing solubility, target binding, and metabolic stability.
Properties
IUPAC Name |
N-(2-cyanophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c1-9-8-22-15-17-7-11(14(21)19(9)15)13(20)18-12-5-3-2-4-10(12)6-16/h2-5,7-8H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFGCNKNKBZNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-cyanophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiazole and pyrimidine intermediates under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
N-(2-cyanophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced thiazolopyrimidine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled pH environments. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-(2-cyanophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Conformational Analysis
- Ring Puckering: X-ray studies of ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... () reveal a puckered thiazolo-pyrimidine core, with the C5 atom deviating by 0.224 Å from the mean plane.
- Intermolecular Interactions: Crystal packing in and shows C–H···O hydrogen bonds stabilizing the lattice. The cyano group in the target compound may participate in stronger dipole-dipole interactions compared to methyl or methoxy substituents.
Structure-Activity Relationship (SAR) Insights
- Anticancer Potential: While direct data for the target compound are unavailable, structurally related imidazo[1,2-a]pyrimidines (e.g., Compound 23 in ) exhibit IC50 values comparable to adriamycin against MCF-7 cells.
- Enzyme Inhibition: Compound 22’s moderate β1i/β5i inhibition (31–32%) suggests that bulkier substituents (e.g., 2-cyanophenyl) might improve activity by filling hydrophobic pockets or stabilizing transition states.
Biological Activity
N-(2-cyanophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features, including a thiazole ring fused to a pyrimidine structure and the presence of a cyanophenyl group, suggest a diverse range of biological activities.
Structural Characteristics
The compound is characterized by the following structural features:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Pyrimidine Structure : A six-membered ring containing two nitrogen atoms.
- Cyanophenyl Group : An aromatic ring with a cyano group, which may enhance biological activity.
Anticancer Activity
Research indicates that thiazolopyrimidine derivatives exhibit significant anticancer properties. The structure-activity relationship (SAR) analysis highlights that the presence of electron-withdrawing groups, such as the cyanophenyl moiety, can enhance antiproliferative activity against various cancer cell lines. Compounds with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo studies.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Anticancer | |
| N-(2-methoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine | Anticancer, Anti-inflammatory | |
| 3-bromo-N-(7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | Antibacterial |
Antimicrobial Activity
The compound's thiazole and pyrimidine components are known for their antimicrobial properties. Studies have shown that modifications at specific positions on the thiazole ring can lead to enhanced antibacterial and antifungal activities. For instance, compounds with similar thiazolopyrimidine structures have been reported to inhibit bacterial growth effectively.
Other Biological Activities
Thiazolopyrimidine derivatives have also been investigated for their anti-inflammatory and antiviral properties. The presence of the carboxamide functional group may contribute to these activities by enhancing solubility and bioavailability.
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of various thiazolopyrimidine derivatives against human cancer cell lines. The results indicated that this compound showed significant inhibition of cell proliferation in breast and lung cancer models.
- Antimicrobial Assessment : In vitro testing against common bacterial strains revealed that compounds derived from thiazolopyrimidines exhibited potent antibacterial activity, with some derivatives outperforming established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
